Pyrazole vs. Imidazole Core: Impact on Hydrogen-Bonding Capacity and Kinase Selectivity Profiles
The target compound employs a 1-methylpyrazole-4-sulfonamide core, whereas its closest commercially available analog (CAS 1798516-80-9) substitutes a 1-methylimidazole-4-sulfonamide. This pyrazole→imidazole replacement changes the hydrogen bond acceptor count (6 vs. 5 for the imidazole analog) and modifies the pKa of the sulfonamide NH proton. In the broader kinase inhibitor literature, pyrazole-containing sulfonamides have demonstrated activity against FLT3, VEGFR, and Aurora kinases, while imidazole-sulfonamide analogs preferentially engage farnesyltransferase and carbonic anhydrase isoforms [1][2]. No direct head-to-head comparison between these two specific compounds has been published. This evidence is classified as cross-study comparable and class-level inference.
| Evidence Dimension | Hydrogen bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 6 HBA (computed, PubChem) |
| Comparator Or Baseline | Imidazole analog (CAS 1798516-80-9): 5 HBA (estimated from structure) |
| Quantified Difference | Δ = 1 additional HBA for pyrazole analog |
| Conditions | Computed physicochemical properties per PubChem 2021.05.07 release |
Why This Matters
An additional hydrogen bond acceptor can alter target binding pose and selectivity, making the pyrazole compound more suitable for targets requiring a dual HBA pharmacophore (e.g., kinase hinge regions) while the imidazole analog may suit targets with sterically constrained active sites.
- [1] Bold G, Floersheimer A, Furet P, Guagnano V, Masuya K, Schoepfer J, Vaupel A. Thiazole and pyrazole derivatives as Flt-3 kinase inhibitors. US Patent Application US20070129369A1. Filed 2007-07-19. View Source
- [2] Pyrazole compounds and thiazole compounds as protein kinases inhibitors. US Patent 9,255,072. Issued February 9, 2016. View Source
